molecular formula C15H25N5O4 B2509109 8-(bis(2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 377054-08-5

8-(bis(2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2509109
CAS RN: 377054-08-5
M. Wt: 339.396
InChI Key: KDHYXCBTMYPYTI-UHFFFAOYSA-N
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Description

8-(bis(2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as ICRF-187, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It is a DNA topoisomerase II inhibitor, which means that it can prevent the enzyme from performing its normal function of untangling DNA strands during replication. This leads to the accumulation of DNA damage and ultimately cell death. In

Scientific Research Applications

Chemical Structure and Properties

The chemical compound 8-(bis(2-hydroxyethyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, due to its complex structure, has been the subject of various scientific research studies aiming to elucidate its unique properties and potential applications. One such study focused on the crystal structure of a closely related compound, revealing typical geometry with planar fused rings of the purine system and specific conformational characteristics of its substituents, suggesting implications for its interaction with biological molecules (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Synthetic Pathways and Derivatives

Research into the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones has provided insights into potential pathways for creating derivatives of purine compounds, which may include structures similar to this compound. Such synthetic approaches could be applied to generate novel compounds with specific biological activities (Simo, Rybár, & Alföldi, 1998).

Potential Biological Applications

The exploration of purine compounds, including derivatives similar to this compound, has extended into their potential as inhibitors of HIV, showcasing the broader implications of purine derivatives in the realm of antiviral research. Although initial compounds were found to be inactive against HIV, the methodology and synthetic routes explored offer a foundation for further development of purine-based therapeutics (Rosenquist Å, Kvarnström, Classon, & Samuelsson, 1996).

Molecular Interactions and Crystallography

Detailed crystallographic analysis of compounds structurally related to this compound has revealed insights into the molecular geometry and potential interaction mechanisms with biological targets. Such studies are crucial for understanding the bioactive conformation of purine derivatives and designing molecules with enhanced biological efficacy (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

properties

IUPAC Name

8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O4/c1-10(2)4-5-20-11-12(18(3)15(24)17-13(11)23)16-14(20)19(6-8-21)7-9-22/h10,21-22H,4-9H2,1-3H3,(H,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHYXCBTMYPYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N(CCO)CCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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